Imperatorin-d6

LC-MS/MS quantification Stable isotope-labeled internal standard Bioanalytical method validation

Imperatorin quantitation in biological matrices using structural analog internal standards (e.g., osthole, isoimperatorin) introduces systematic bias from differential extraction recovery and variable matrix effects. Imperatorin-d6, deuterated on the prenyl side chain (+6 Da mass shift), co-elutes with native imperatorin to ensure matched matrix effect correction across heterogeneous samples. - Enables FDA/EMA-compliant GLP bioanalytical method validation with unambiguous mass discrimination. - Supports low ng/mL LLOQs in herbal extracts (Angelica dahurica, Notopterygium incisum) containing multiple co-occurring furanocoumarins. - Stable and non-exchangeable under NADPH-fortified incubation conditions for CYP450 metabolism studies.

Molecular Formula C16H14O4
Molecular Weight 276.32 g/mol
Cat. No. B12379444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImperatorin-d6
Molecular FormulaC16H14O4
Molecular Weight276.32 g/mol
Structural Identifiers
SMILESCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C
InChIInChI=1S/C16H14O4/c1-10(2)5-7-19-16-14-12(6-8-18-14)9-11-3-4-13(17)20-15(11)16/h3-6,8-9H,7H2,1-2H3/i1D3,2D3
InChIKeyOLOOJGVNMBJLLR-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imperatorin-d6 (Ammidin-d6): Deuterium-Labeled Furanocoumarin Internal Standard for Precise LC-MS/MS Quantification


Imperatorin-d6 (Ammidin-d6) is a stable isotope-labeled analog of the naturally occurring furanocoumarin imperatorin, specifically deuterated with six deuterium (²H) atoms on its prenyl side chain. With a molecular formula of C₁₆H₈D₆O₄ and a molecular weight of 276.32 g/mol [1], this compound serves exclusively as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of imperatorin in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. Unlike unlabeled imperatorin (MW 270.28 g/mol), the +6 Da mass shift provided by the six deuterium atoms enables unambiguous mass spectrometric discrimination between analyte and internal standard while preserving near-identical physicochemical properties including chromatographic retention time and ionization efficiency [3].

Why Imperatorin-d6 Cannot Be Substituted by Unlabeled Imperatorin or Structural Analogs in Quantitative Bioanalysis


Substituting Imperatorin-d6 with unlabeled imperatorin or structural analog internal standards (e.g., osthole, isoimperatorin) in LC-MS/MS workflows introduces quantitation errors that compromise data integrity and regulatory compliance. Unlabeled imperatorin cannot serve as an internal standard because it is chromatographically and mass spectrometrically indistinguishable from the target analyte, precluding any differential detection [1]. Structural analogs such as osthole or isoimperatorin, while mass-distinguishable, exhibit divergent physicochemical properties—including differences in logD, pKa, and ionization efficiency—that result in differential extraction recovery and variable matrix effects compared to the target analyte [2]. This physicochemical divergence manifests as systematic bias in concentration calculations, particularly problematic when analyzing samples with heterogeneous matrix compositions or when method robustness across multiple analytical batches is required [3].

Imperatorin-d6 Product-Specific Quantitative Differentiation Evidence Guide


Mass Spectrometric Discrimination: Imperatorin-d6 (+6 Da) Versus Unlabeled Imperatorin (0 Da)

Imperatorin-d6 provides a +6 Da mass shift relative to unlabeled imperatorin (MW 270.28 g/mol vs. 276.32 g/mol), exceeding the minimum recommended 4–5 mass unit separation for eliminating isotopic cross-talk in LC-MS/MS analysis [1]. This mass differential ensures that the internal standard signal does not interfere with the analyte quantitation channel and vice versa, a requirement that cannot be met by unlabeled imperatorin (0 Da difference) or by structural analogs that may co-elute with distinct but potentially interfering mass transitions [2].

LC-MS/MS quantification Stable isotope-labeled internal standard Bioanalytical method validation

Isotopic Purity and Deuterium Incorporation: Imperatorin-d6 (d6-Labeled) Versus Partially Labeled Analogs

Imperatorin-d6 incorporates six deuterium atoms specifically on the prenyl side chain (C16H8D6O4), providing complete labeling of the terminal methyl groups [1]. In contrast, commercially available partially deuterated imperatorin analogs or alternative isotope labels (e.g., 13C-labeled compounds) may exhibit lower isotopic enrichment, resulting in the presence of unlabeled or partially labeled species that contribute to analytical interference and compromise the lower limit of quantitation (LLOQ) [2]. The full d6-labeling of Imperatorin-d6 minimizes the isotopic distribution overlap between the internal standard and the M+1 or M+2 isotopic peaks of the unlabeled analyte, thereby reducing background signal in the internal standard channel.

Isotopic purity Deuterium incorporation LC-MS method robustness

Matrix Effect Correction: Imperatorin-d6 Versus Osthole (Structural Analog Internal Standard) in Rat Plasma

In a published HPLC-FLD method for simultaneous quantification of bergapten, imperatorin, notopterol, and isoimperatorin in rat plasma using osthole as a structural analog internal standard, the method recovery ranged from 80.3% to 114% across the four analytes [1]. This variability in recovery reflects the inherent limitation of structural analog internal standards: differential extraction efficiency and ionization response between analyte and internal standard. By contrast, a SIL-IS such as Imperatorin-d6 co-elutes with imperatorin and experiences identical matrix effects and extraction recovery, theoretically constraining recovery variation to near zero [2]. The 33.7% recovery range observed with osthole would be substantially narrowed using Imperatorin-d6, improving inter-batch precision and accuracy.

Matrix effect Extraction recovery Bioanalytical method validation

Pharmacokinetic Quantitation Reliability: Deuterated SIL-IS Versus Non-Deuterated Structural Analogs

Imperatorin undergoes extensive oxidative metabolism via CYP450 enzymes, with multiple hydroxylated and epoxide metabolites identified in dog and rat plasma [1]. When quantifying imperatorin in pharmacokinetic studies using a non-deuterated structural analog internal standard (e.g., ferulic acid or osthole), the internal standard does not co-elute with the analyte and may be differentially affected by the complex biological matrix as metabolite concentrations fluctuate over the time course [2]. Deuterated Imperatorin-d6, as a true SIL-IS, maintains identical chromatographic retention and ionization behavior to imperatorin throughout the entire pharmacokinetic profile, ensuring that matrix effects and ion suppression remain matched at every time point from Cmax through the terminal elimination phase [3].

Pharmacokinetics Tissue distribution LC-MS/MS method validation

Imperatorin-d6: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Regulatory-Compliant Pharmacokinetic and Tissue Distribution Studies of Imperatorin

Imperatorin-d6 is the optimal internal standard for GLP-compliant pharmacokinetic studies of imperatorin in preclinical species. The +6 Da mass separation ensures compliance with FDA/EMA bioanalytical method validation guidance regarding internal standard specificity [1]. The co-elution of Imperatorin-d6 with imperatorin provides matched matrix effect correction across all time points, which is critical given the extensive oxidative metabolism of imperatorin via CYP450 enzymes [2]. This application is particularly valuable for tissue distribution studies where matrix composition varies dramatically across organs (liver, kidney, brain, adipose tissue), as structural analog internal standards would experience differential extraction efficiency and ionization suppression across these disparate matrices [3].

High-Sensitivity LC-MS/MS Method Development for Imperatorin Quantitation in Complex Herbal Matrices

When quantifying imperatorin in complex herbal extracts (e.g., Angelica dahurica, Notopterygium incisum) or traditional Chinese medicine formulations containing multiple coumarins, Imperatorin-d6 provides unambiguous mass discrimination from co-occurring isobaric or structurally similar furanocoumarins such as isoimperatorin and oxypeucedanin [1]. Unlike structural analog internal standards that may co-elute with or be interfered by these related compounds, the deuterated Imperatorin-d6 maintains a unique MRM transition that is orthogonal to all naturally occurring matrix components [2]. This specificity enables method LLOQs in the low ng/mL range even in the presence of high background from related coumarins.

Metabolic Stability and CYP450 Inhibition Studies Requiring Accurate Analyte Quantitation

In vitro metabolic stability assays and CYP450 time-dependent inhibition studies using human liver microsomes or recombinant CYP isoforms require precise quantitation of imperatorin depletion over time [1]. Imperatorin-d6 serves as the definitive SIL-IS for these applications because the internal standard remains stable and non-exchangeable under the NADPH-fortified incubation conditions, whereas structural analog internal standards may undergo differential metabolism or protein binding in the microsomal matrix [2]. Given that imperatorin exhibits potent time-dependent inhibition of CYP2A6 and CYP2A13 with 33% higher inactivation efficiency toward CYP2A13 compared to CYP2A6.1, accurate quantitation of imperatorin concentration is essential for calculating kinact and KI parameters [3].

Cross-Study Comparability and Multi-Site Bioanalytical Standardization

For contract research organizations and pharmaceutical development programs conducting multi-site clinical or preclinical studies, Imperatorin-d6 enables standardization of imperatorin quantitation across different laboratories, instrument platforms, and analytical batches [1]. The consistent physicochemical properties of this defined SIL-IS eliminate inter-laboratory variability introduced by different choices of structural analog internal standards (e.g., osthole in one laboratory vs. ferulic acid in another). This standardization is essential for pooling pharmacokinetic data across study sites and for establishing reliable bioequivalence assessments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imperatorin-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.